molecular formula C9H14O4 B3043465 Dimethyl isopropylidenesuccinate CAS No. 87384-00-7

Dimethyl isopropylidenesuccinate

Cat. No.: B3043465
CAS No.: 87384-00-7
M. Wt: 186.2 g/mol
InChI Key: MILMBEYRSAHUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl isopropylidenesuccinate is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and the central carbon is substituted with an isopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl isopropylidenesuccinate can be synthesized through several methods. . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl isopropylidenesuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dimethyl isopropylidenesuccinate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release succinic acid and isopropylidene groups, which can then participate in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Dimethyl isopropylidenesuccinate is unique due to the presence of the isopropylidene group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

dimethyl 2-propan-2-ylidenebutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-6(2)7(9(11)13-4)5-8(10)12-3/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILMBEYRSAHUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(CC(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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